Covalent Protein Binding via α,β-Unsaturated Ketone: A Unique Mechanism of Irreversible Receptor Inactivation
Morphinone acts as an irreversible antagonist at opioid receptors through covalent bond formation, a mechanism not shared by its saturated analog dihydromorphinone. In a study by Nagamatsu et al., morphinone was shown to bind covalently to the sulfhydryl group of opioid receptors, leading to irreversible inactivation of binding sites and a subsequent blockade of morphine-elicited analgesia [1]. In contrast, the structurally similar dihydromorphinone, which lacks the reactive C7-C8 double bond, did not produce this effect. This electrophilic nature is further evidenced by morphinone's ability to form adducts with glutathione and cysteine in vitro [1].
| Evidence Dimension | Covalent protein binding and irreversible receptor inactivation |
|---|---|
| Target Compound Data | Irreversible opioid receptor inactivation and blockade of morphine analgesia |
| Comparator Or Baseline | Dihydromorphinone (saturated analog lacking the C7-C8 double bond): No covalent binding or irreversible inactivation observed |
| Quantified Difference | Qualitative difference: Covalent adduct formation observed with morphinone (and its glutathione/cysteine adducts), but not with dihydromorphinone. |
| Conditions | In vivo mouse model of morphine-elicited analgesia; in vitro glutathione and cysteine adduct formation assays. |
Why This Matters
This unique mechanism of action makes morphinone an essential research tool for studying covalent drug-receptor interactions and irreversible antagonism, a property not replicated by standard reversible agonists/antagonists like morphine or hydromorphone.
- [1] Nagamatsu, K., Kido, Y., Terao, T., Ishida, T., & Toki, S. (1982). Protective effect of sulfhydryl compounds on acute toxicity of morphinone. Life Sciences, 30(13), 1121-1127. https://doi.org/10.1016/0024-3205(82)90533-1 View Source
